molecular formula C₂₇H₂₈O₆ B1140761 Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside CAS No. 62774-16-7

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Cat. No.: B1140761
CAS No.: 62774-16-7
M. Wt: 448.51
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Description

Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS 62774-16-7) is a protected mannose derivative extensively utilized in carbohydrate chemistry. Its structure features a benzyl group at the 3-O position and a benzylidene acetal spanning the 4,6-O positions (Figure 1). These protective groups stabilize the sugar during synthetic transformations, enabling selective deprotection and functionalization . The compound is a key intermediate in synthesizing deuterated sugars (e.g., 2-deutero-D-glucose) and fluorinated analogs for metabolic studies and biomedical applications .

Properties

IUPAC Name

(4aR,6S,7S,8R,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2/t22-,23+,24-,25-,26?,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCENHFYMICMPTH-RWCFRXEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Starting Material : (4aR,6S,7S,8R,8aS)-6-Benzyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[5,6-d]dioxine-7,8-diol (10.0 g, 25.4 mmol) is suspended in anhydrous toluene (200 mL).

  • DBTO Coordination : DBTO (81 g, 325 mmol) is added, and the mixture is stirred at 120°C for 3 hours under nitrogen, forming a tin-diol complex.

  • Benzylation : After cooling to 25°C, tetrabutylammonium bromide (Bu₄NBr; 109 g, 338 mmol), cesium fluoride (CsF; 49.4 g, 325 mmol), and benzyl bromide (BnBr; 39.8 mL, 335 mmol) are added. The reaction is reheated to 120°C for 3 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with saturated NaHCO₃, filtered through Celite, and concentrated.

  • Purification : Column chromatography (hexanes → 1:1 hexanes/ethyl acetate) yields the title compound (115 g, 85%) as a white solid.

Key Data:

ParameterValue
Yield85%
Reaction Temperature120°C (both steps)
PurificationColumn chromatography
Key ReagentsDBTO, BnBr, CsF, Bu₄NBr

Phase-Transfer Catalyzed Benzylation with Tetrabutylammonium Iodide

An alternative approach employs tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, enhancing benzyl bromide’s reactivity under milder conditions.

Synthetic Steps

  • Substrate : p-Tolyl 4,6-O-benzylidene-α-D-mannopyranoside (5.0 g, 13.3 mmol) is dissolved in toluene (120 mL).

  • Tin Oxide Activation : n-Bu₂SnO (4.0 g, 16.0 mmol) is added, and the mixture is refluxed for 6 hours to form a stannylene acetal.

  • Benzylation : BnBr (3.18 g, 18.6 mmol), CsF (2.2 g, 14.6 mmol), and TBAI (5.38 g, 14.6 mmol) are introduced, and stirring continues at 110°C for 2 hours.

  • Isolation : The crude product is extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and purified via chromatography (16→25% ethyl acetate/hexanes) to afford the product (5.21 g, 85%).

Advantages Over DBTO Method:

  • Lower temperature (110°C vs. 120°C).

  • Higher functional group tolerance due to TBAI’s phase-transfer properties.

Thioglycoside Activation for Stereocontrolled Synthesis

Thioglycoside precursors enable stereoselective formation of the α-anomeric configuration via 1-benzenesulfinylpiperidine (BSP)/trifluoromethanesulfonic anhydride (Tf₂O) activation.

Protocol Highlights

  • Donor Preparation : Thiophenyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (22.5 mg, 0.05 mmol) is oxidized under Swern conditions (oxalyl chloride, dimethyl sulfide).

  • Activation : BSP (1.2 equiv) and Tf₂O (1.5 equiv) in CH₂Cl₂ at −60°C generate the reactive glycosyl triflate.

  • Coupling : The triflate is reacted with a sugar alcohol acceptor at −60→0°C, yielding the α-linked product with >10:1 selectivity.

Mechanistic Insights:

  • The 4,6-O-benzylidene group restricts the oxacarbenium ion to a ⁴H₃ conformation, favoring β-face nucleophilic attack and α-glycoside formation.

  • Computational studies confirm that torsional strain in the mannosyl triflate disfavors solvent-separated ion pairs, enhancing α-selectivity.

Comparative Analysis of Methods

MethodYieldTemperatureKey FeatureLimitation
DBTO-Mediated85%120°CHigh-yield, scalableHarsh conditions
TBAI-Catalyzed85%110°CMilder, efficientRequires stannylene acetal
Thioglycoside63–75%−60→0°CExcellent α-selectivityMulti-step donor synthesis

Critical Considerations in Synthesis

Protecting Group Strategy

  • 4,6-O-Benzylidene : Directs stereochemistry by locking the pyranose ring in a rigid chair conformation, minimizing side reactions.

  • 3-O-Benzyl : Prevents oxidation at C3 and facilitates subsequent deprotection under hydrogenolysis.

Solvent and Additive Effects

  • Toluene : Preferred for high-temperature reactions due to its boiling point (110°C) and inertness.

  • CsF : Scavenges tin byproducts, preventing catalyst poisoning .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce deprotected mannopyranosides .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C27H28O6
  • Molecular Weight : 448.51 g/mol
  • CAS Number : 62774-16-7

The compound features multiple benzyl groups and a benzylidene acetal structure, which contributes to its reactivity and interaction with biological systems. Its structural similarity to mannose allows it to engage with mannose-binding proteins, influencing various cellular processes.

Chemistry

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for:

  • Synthesis of Complex Molecules : It is utilized in the development of more complex glycosides and oligosaccharides.
  • Glycosylation Reactions : The compound is investigated for its role in glycosylation reactions, where it can act as a donor to form glycosidic bonds with various acceptors. Studies show that it exhibits selective reactivity in these reactions, influenced by its protective benzylidene groups .

Biology

In biological research, this compound has been studied for its effects on carbohydrate metabolism and enzyme interactions:

  • Inhibition of Glycosidases : this compound can competitively bind to the active sites of glycosidases, potentially impacting carbohydrate breakdown pathways. This property makes it a candidate for exploring metabolic disorders related to carbohydrate metabolism.
  • Cellular Signaling : Given its mannose-like structure, it may influence signaling pathways mediated by mannose receptors involved in immune responses and cell adhesion. Preliminary studies suggest that it could modulate immune cell interactions and responses .

Industrial Applications

The compound is also recognized for its potential applications in the production of fine chemicals:

  • Intermediate in Organic Synthesis : It is employed as an intermediate in the synthesis of various pharmaceuticals and biochemicals due to its ability to undergo multiple chemical transformations.
  • Production of Fine Chemicals : Its unique reactivity allows for the production of specialty chemicals that are pivotal in various industrial processes .

Inhibition Studies

Research has demonstrated the inhibitory effects of benzyl derivatives on specific enzymes:

  • A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme linked to melanin production. The analogs showed varying degrees of inhibition, indicating potential for use in hyperpigmentation treatments .
  • In vitro experiments revealed that certain analogs could significantly reduce tyrosinase activity in B16F10 murine melanoma cells, suggesting a pathway for anti-cancer applications .

Cell Viability Tests

Experimental data indicates that the compound may influence cell viability:

  • Cell viability assays conducted on various cancer cell lines demonstrated that certain concentrations of this compound can induce cytotoxic effects while maintaining selectivity towards cancerous cells over normal cells .

Mechanism of Action

The mechanism of action for Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene and benzyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Reactivity

The protective group arrangement in this compound distinguishes it from related derivatives. Below is a comparative analysis with structurally similar analogs:

Key Findings:

Protective Group Influence :

  • The 4,6-O-benzylidene group in the parent compound enhances regioselectivity during oxidation and reduction steps, as seen in its use for synthesizing ketone intermediates (e.g., compound 6 in ) .
  • Fluorination at C-2 (e.g., 2-deoxy-2-fluoro analogs) reduces metabolic stability but improves target specificity in BNCT agents .

Synthetic Efficiency :

  • The parent compound achieves a 64% yield in its synthesis via benzylation and benzylidene acetal formation .
  • Fluorinated derivatives exhibit higher yields (72–83%) due to optimized reaction conditions with NaBD4 or Et3SiH/TFA .

Applications :

  • Deuterated Sugar Synthesis : The parent compound is reduced with NaBD4 to introduce deuterium at C-2, yielding 2-deutero-D-glucose for metabolic tracing .
  • Fluorinated Analogs : 2-Fluoro derivatives show promise in BNCT due to enhanced boron delivery to cancer cells .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison
Compound Name 13C NMR (Key Peaks, ppm) HRMS (m/z) TLC Rf
Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside 101.5 (CHPh), 80.6 (C-4), 74.5 (3-OCH2Ph) 473.1715 ([M + Na]+, C27H28O6Na) 0.32 (EtOAc/Hex 1:4)
Benzyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-fluoro-α-D-glucopyranoside 93.8 (C-2), 80.5 (C-4), 74.5 (3-OCH2Ph) 473.1741 ([M + Na]+, C27H27FO5Na) 0.32 (EtOAc/Hex 1:4)
Benzyl 3,6-di-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-fluoro-α-D-mannopyranoside 100.2 (C-1), 68.7 (C-6), 66.3 (C-5) N/A 0.26 (EtOAc/Hex 1:3)
Key Observations:
  • The 13C NMR spectra of fluorinated analogs show downfield shifts for C-2 (93.8–100.2 ppm) due to fluorine’s electronegativity .
  • TLC mobility varies with protective groups; benzylidene acetals reduce polarity, resulting in higher Rf values .

Biological Activity

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex organic compound with significant implications in biochemical research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C27H28O6
  • Molecular Weight : 448.51 g/mol
  • CAS Number : 62774-16-7

The compound features multiple benzyl groups and a benzylidene acetal structure, which contributes to its unique reactivity and interaction with biological systems. Its structural similarity to mannose allows it to engage with mannose-binding proteins, influencing various cellular processes.

This compound operates primarily through interactions with glycosidases and other carbohydrate-binding proteins. These interactions can lead to:

  • Inhibition of Glycosidases : The compound can competitively bind to the active sites of glycosidases, potentially impacting their activity in metabolic pathways related to carbohydrate breakdown.
  • Influence on Cellular Processes : Given its mannose-like structure, it may affect signaling pathways mediated by mannose receptors, which are involved in immune responses and cell adhesion.

Case Studies and Experimental Data

  • Inhibition Studies :
    • A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme linked to melanin production. The analogs showed varying degrees of inhibition, indicating potential for use in hyperpigmentation treatments .
    • In vitro experiments revealed that certain analogs could significantly reduce tyrosinase activity in B16F10 murine melanoma cells, suggesting a pathway for anti-cancer applications .
  • Cell Viability Tests :
    • Cytotoxicity assays indicated that some derivatives did not exhibit significant toxicity at low concentrations (≤20 µM), making them suitable candidates for further therapeutic exploration .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Benzyl 4,6-O-benzylidene-alpha-D-mannopyranosideLacks the 3-O-benzyl groupDifferent selectivity in glycosylation reactions
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranosideMethyl group at position 3Enhanced solubility and altered reactivity

Q & A

Q. What are the standard synthetic protocols for preparing Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside, and how is its structure confirmed?

The synthesis typically involves sequential protection of hydroxyl groups. For example, Bu₂SnO and BnBr are used to selectively benzylate the 3-OH position, while the 4,6-OH groups are protected as a benzylidene acetal via acid-catalyzed condensation . Reaction conditions (e.g., 120°C in anhydrous toluene) are critical for regioselectivity. Structural confirmation relies on ¹H/¹³C NMR (e.g., benzylidene protons at δ 5.5–5.7 ppm) and mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular ions and fragmentation patterns .

Q. Why are benzyl and benzylidene groups preferred as protecting groups in carbohydrate synthesis?

Benzyl (Bn) groups provide stability under acidic/basic conditions and are removable via hydrogenolysis, while benzylidene acetals lock the 4,6-diol into a rigid conformation, directing reactivity to the 2- and 3-OH positions. This dual protection simplifies regioselective functionalization during oligosaccharide assembly .

Q. What analytical techniques are essential for monitoring reaction progress?

Thin-layer chromatography (TLC) with visualization under UV or charring (e.g., using H₂SO₄ in ethanol) is standard. High-resolution NMR tracks regioselective deprotection (e.g., disappearance of benzylidene signals after acid hydrolysis). Polarimetry ([α]D values) ensures stereochemical integrity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during glycosylation reactions involving this compound?

The benzylidene group induces a rigid ^1C₄ chair conformation, positioning the 2-OH axially for preferential glycosylation. Catalysts like Et₃SiH/4Å molecular sieves stabilize oxocarbenium intermediates, favoring α-selectivity (e.g., >90% α-anomer in glycosylations using Alloc-Cl or Fmoc-Cl) . For β-selectivity, participatory neighboring groups (e.g., 2-O-acetates) are avoided, as shown in .

Q. What strategies resolve low yields in the synthesis of derivatives with bulky substituents?

Low yields (e.g., 20% in ) often arise from steric hindrance. Strategies include:

  • Pre-activation of donors : Using TMSOTf or BF₃·Et₂O to generate reactive glycosyl triflates.
  • Solvent optimization : Switching from CH₂Cl₂ to less polar solvents (e.g., toluene) to reduce side reactions.
  • Temperature control : Slow addition of reagents at −78°C to suppress undesired pathways .

Q. How do competing reaction pathways (e.g., oxidation vs. reduction) affect downstream applications?

In , oxidation of the 4,6-O-isopropylidene intermediate with DMSO/Ac₂O yields a ketone (88%), but over-oxidation can degrade the benzylidene group. Stereoselective reduction with NaBH₄ in CH₂Cl₂/MeOH (1:1) restores the manno configuration while minimizing byproducts. TLC monitoring is critical to detect intermediates (e.g., ulose 5) .

Q. What role does conformational analysis play in designing glycosylation donors?

X-ray crystallography (e.g., ) reveals that the ^1C₄ conformation of the benzylidene-protected mannopyranoside enhances α-selectivity by positioning the anomeric leaving group (e.g., S-phenyl) antiperiplanar to the axial 2-OH. Computational modeling (DFT) further predicts transition-state geometries to optimize donor design .

Data Contradictions and Troubleshooting

Q. Why are trace intermediates observed in some synthetic routes, and how are they addressed?

In , traces of methyl 3-O-benzyl-4,6-O-isopropylidene-β-D-glucopyranoside (4) persist due to incomplete oxidation. Column chromatography with gradient elution (e.g., CHCl₃:MeOH from 9:1 to 4:1) isolates the desired product. Kinetic studies (e.g., varying reaction time/temperature) identify optimal conditions to minimize side reactions .

Q. How do competing protecting group strategies impact reaction scalability?

While benzylidene groups simplify regioselectivity, their acid-lability limits compatibility with strong acids. Alternative strategies, such as silyl ethers (TBS or TIPS) for 4,6-OH protection, offer orthogonal deprotection but require anhydrous conditions. Comparative studies (e.g., vs. 18) show benzylidene provides higher yields (~94%) for small-scale syntheses .

Methodological Recommendations

  • Synthetic Optimization : Use Bu₄NBr as a phase-transfer catalyst for benzylation reactions to enhance efficiency (e.g., 94% yield in ).
  • Purification : Employ flash chromatography with ethyl acetate/hexanes gradients (1:9 → 1:4) for polar derivatives.
  • Quality Control : Validate synthetic products via 2D NMR (HSQC, HMBC) to confirm connectivity and rule out epimerization .

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